molecular formula C8H15ClN4 B6279950 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride CAS No. 2241130-18-5

3-azido-9-azabicyclo[3.3.1]nonane hydrochloride

Cat. No.: B6279950
CAS No.: 2241130-18-5
M. Wt: 202.7
InChI Key:
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Description

3-Azido-9-azabicyclo[3.3.1]nonane hydrochloride is a chemical compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure containing nitrogen atoms. The azido group (-N₃) attached to the bicyclic framework adds unique reactivity to the compound, making it of interest in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride typically involves the introduction of the azido group to the azabicyclo[3.3.1]nonane framework. One common method is the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel, followed by conversion into azides using sodium azide . Another approach involves the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives in the presence of a ruthenium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, with appropriate modifications to ensure cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

3-Azido-9-azabicyclo[3.3.1]nonane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of N-oxyl radicals.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted azabicyclo compounds.

Scientific Research Applications

3-Azido-9-azabicyclo[3.3.1]nonane hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-azido-9-azabicyclo[3.3.1]nonane hydrochloride involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in click chemistry. The compound can also form N-oxyl radicals, which are useful in catalytic oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azido-9-azabicyclo[3.3.1]nonane hydrochloride is unique due to the presence of the azido group, which imparts distinct reactivity and makes it valuable in various chemical transformations and applications.

Properties

CAS No.

2241130-18-5

Molecular Formula

C8H15ClN4

Molecular Weight

202.7

Purity

95

Origin of Product

United States

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